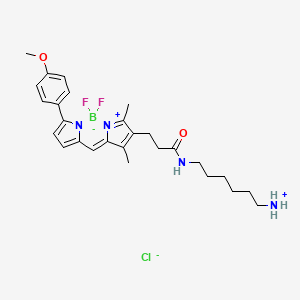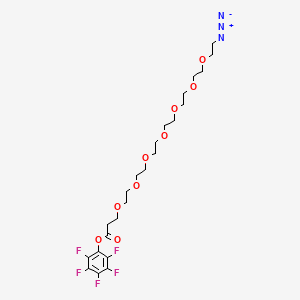
Olaparib D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olaparib D4 is a deuterated form of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Olaparib is widely used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is synthesized using the Negishi coupling reaction. The process involves the following steps :
Formation of Phthalazinone Moiety: Phthalhydrazide is used as the starting material.
Negishi Coupling Reaction: This reaction is used to form the key intermediate.
Condensation Reaction: The intermediate is then condensed with N-Boc-piperazine.
Final Steps: The Boc group is removed, and the compound is reacted with cyclopropane carbonyl chloride to synthesize Olaparib.
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing the use of toxic compounds. The process involves the use of less toxic reagents and improved reaction conditions to achieve higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Olaparib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, N-Boc-piperazine, and cyclopropane carbonyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions include the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid and the final product, Olaparib .
Applications De Recherche Scientifique
Olaparib D4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Olaparib.
Biology: Studied for its effects on DNA repair mechanisms.
Medicine: Used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers
Mécanisme D'action
Olaparib exerts its effects by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Olaparib induces synthetic lethality in cancer cells with BRCA mutations, leading to cell death. The molecular targets include PARP1 and PARP2, and the pathways involved are related to DNA damage repair .
Comparaison Avec Des Composés Similaires
Olaparib is part of a class of drugs known as PARP inhibitors. Similar compounds include:
Niraparib: Also a PARP inhibitor, but more efficacious in BRCA wild-type models.
Rucaparib: Another PARP inhibitor with similar catalytic activities.
Talazoparib: Known for its minimal risk of drug-drug interactions.
Olaparib stands out due to its extensive use in clinical settings and its effectiveness in treating BRCA-mutated cancers .
Propriétés
Formule moléculaire |
C24H23FN4O3 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-5,6,7,8-tetradeuterio-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D |
Clé InChI |
FDLYAMZZIXQODN-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5CC5)[2H])[2H] |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)

![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)


![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
